molecular formula C6H12ClNO2 B1602588 2-Morpholinoacetaldehyde hydrochloride CAS No. 1172495-88-3

2-Morpholinoacetaldehyde hydrochloride

Cat. No.: B1602588
CAS No.: 1172495-88-3
M. Wt: 165.62 g/mol
InChI Key: JZIBIVRGYHAHQJ-UHFFFAOYSA-N
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Description

2-Morpholinoacetaldehyde hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.618. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoacetaldehyde hydrochloride typically involves the reaction of morpholine with acetaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include water or ethanol.

    Catalyst: Hydrochloric acid acts as both a catalyst and a reactant.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Morpholine and acetaldehyde.

    Reaction Vessel: Large-scale reactors with temperature and pressure control.

    Purification: The product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoacetaldehyde hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Morpholinoacetaldehyde hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholinoacetaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and enzymes, potentially altering their function. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or protein modification studies .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacks the aldehyde group.

    2-Morpholinoacetaldehyde: The non-hydrochloride form of the compound.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

2-Morpholinoacetaldehyde hydrochloride is unique due to the presence of both the morpholine ring and the aldehyde group, which allows it to participate in a variety of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-morpholin-4-ylacetaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-4-1-7-2-5-9-6-3-7;/h4H,1-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBIVRGYHAHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590794
Record name (Morpholin-4-yl)acetaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172495-88-3
Record name (Morpholin-4-yl)acetaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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